molecular formula C15H16N4S B12917769 9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine CAS No. 920503-50-0

9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine

Cat. No.: B12917769
CAS No.: 920503-50-0
M. Wt: 284.4 g/mol
InChI Key: SYRIRQBPASFDBD-UHFFFAOYSA-N
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Description

9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine is a purine derivative known for its unique structural features and potential applications in various scientific fields. Purine derivatives are widely studied due to their biological significance and potential therapeutic applications. This compound, with its benzyl and methylthioethyl substituents, offers interesting chemical properties that make it a subject of research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine core with benzyl and methylthioethyl groups. The process often starts with the preparation of a suitable purine precursor, followed by selective alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine involves its interaction with specific molecular targets. The benzyl and methylthioethyl groups can enhance its binding affinity to certain enzymes or receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine is unique due to the presence of both benzyl and methylthioethyl groups, which confer distinct chemical and biological properties. These substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

920503-50-0

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

9-benzyl-6-(2-methylsulfanylethyl)purine

InChI

InChI=1S/C15H16N4S/c1-20-8-7-13-14-15(17-10-16-13)19(11-18-14)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3

InChI Key

SYRIRQBPASFDBD-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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